![molecular formula C17H18N4O4 B5845423 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5845423.png)
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as NAPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to affect several biochemical and physiological processes in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the body's response to stress.
実験室実験の利点と制限
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine is also stable under normal laboratory conditions. However, there are some limitations to its use. 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has low solubility in water, which may limit its application in certain experiments. Additionally, the exact mechanism of action of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One potential area of research is the development of new derivatives of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine that may exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine and its effects on biochemical and physiological processes in the body.
合成法
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine can be synthesized through a multistep process, starting from 4-nitrophenol and 2-pyridinecarboxylic acid. The first step involves the esterification of 4-nitrophenol with chloroacetyl chloride to form 1-(4-nitrophenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to produce 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine.
科学的研究の応用
1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-(4-nitrophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(13-25-15-6-4-14(5-7-15)21(23)24)20-11-9-19(10-12-20)16-3-1-2-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMTUXJUCCSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
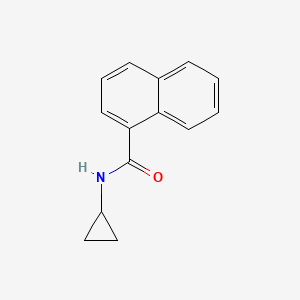
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5845348.png)
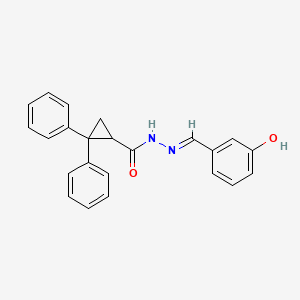
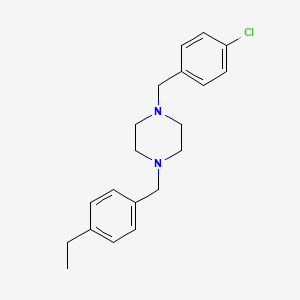
![N-cyclohexyl-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5845378.png)
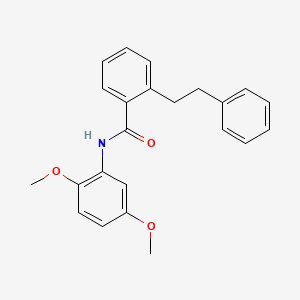
methyl]thiourea](/img/structure/B5845401.png)
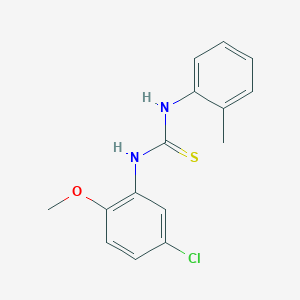


![N-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5845432.png)
![4-methoxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5845434.png)